alpha-CIS-BERGAMOTENE
Overview
Description
alpha-CIS-BERGAMOTENE is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. This compound is known for its distinctive aroma and is often used in perfumery and flavoring. Its chemical structure consists of three isoprene units, forming a complex ring system that contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-CIS-BERGAMOTENE typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as terpene synthases. In a laboratory setting, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as the peel of bergamot oranges. The extraction process may involve steam distillation or cold pressing, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
alpha-CIS-BERGAMOTENE undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding epoxide or alcohol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
alpha-CIS-BERGAMOTENE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms.
Biology: Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new antimicrobial and anti-inflammatory agents.
Industry: In addition to its use in perfumery and flavoring, this compound is also investigated for its potential use in natural pesticides and insect repellents.
Mechanism of Action
The mechanism of action of alpha-CIS-BERGAMOTENE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
alpha-CIS-BERGAMOTENE can be compared with other sesquiterpenes such as:
(-)-Beta-caryophyllene: Known for its anti-inflammatory and analgesic properties.
(-)-Alpha-humulene: Exhibits anti-inflammatory and anticancer activities.
(-)-Germacrene D: Used in perfumery and has potential antimicrobial properties.
What sets this compound apart is its unique aroma and its specific applications in both the fragrance industry and scientific research.
Properties
IUPAC Name |
(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037120, DTXSID301336980 | |
Record name | alpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-αlpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18252-46-5, 23971-87-1 | |
Record name | alpha-cis-Bergamotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-αlpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-CIS-BERGAMOTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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